2-甲基-3,5-二硝基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

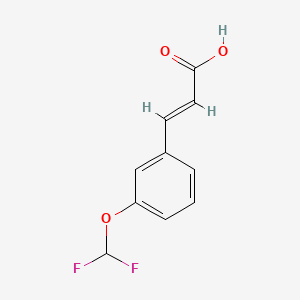

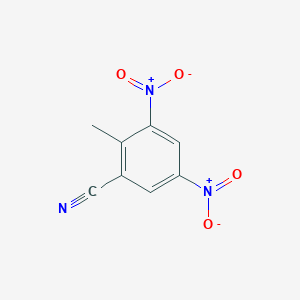

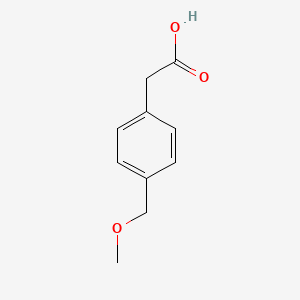

2-Methyl-3,5-dinitrobenzonitrile is a useful research compound. Its molecular formula is C8H5N3O4 and its molecular weight is 207.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-3,5-dinitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3,5-dinitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和表征

2-甲基-3,5-二硝基苯甲腈已使用涉及硝化、酯化、胺化和脱水的工艺从苯甲酸合成。该化合物的结构已通过红外、核磁共振、质谱和元素分析得到证实,展示了其在有机合成和化学表征研究中的潜力 (贾思远,2009 年)。

电荷转移配合物

涉及 2-甲基-3,5-二硝基苯甲腈的电荷转移配合物研究突出了其在某些化合物中形成一维柱的作用。该性质在分子堆积和相互作用的研究中至关重要,这在材料科学和分子电子学中至关重要 (H. Hosomi 等人,2000 年)。

迈森海默配合物形成

已经证明了 2-甲基-3,5-二硝基苯甲腈在溶液中与各种亲核试剂形成迈森海默型 σ 配合物的能力。该性质与研究亲核取代反应和理解有机化学中的反应机理有关 (M. I. Foreman 和 R. Foster,1969 年)。

反应机理

已经研究了该化合物在催化反应和迈森海默配合物形成中的作用。这些研究提供了对 2-甲基-3,5-二硝基苯甲腈反应机理的见解,这对于化学合成和催化研究很有价值 (T. Abe,1983 年)。

超分子组装

研究探索了涉及 3,5-二硝基苯甲腈的附加有机超分子组装的形成。这项研究对于理解氢键网络和晶体工程非常重要 (V. Pedireddi 等人,2003 年)。

环境分析

2-甲基-3,5-二硝基苯甲腈已在环境样品中被发现,特别是在弹药销毁场地的地下水中。这突出了其在环境化学中的相关性,特别是在有机污染物的分析和检测中 (M. Godejohann 等人,2009 年)。

抗癌研究

已经研究了腈官能化衍生物在体外抗癌活性方面的潜力。这为该化合物在药物化学和癌症研究中的应用开辟了道路 (H. Z. Zulikha 等人,2014 年)。

放射防护特性

研究评估了 3,5-二硝基苯甲腈的放射防护活性,证明了其在放射防护和相关药物应用中的潜在用途 (J. P. Fernandez 等人,1986 年)。

缓蚀

已经研究了 2-甲基-3,5-二硝基苯甲腈的衍生物的缓蚀性能,表明其在材料科学和工业防腐中的潜在应用 (C. Verma 等人,2015 年)。

安全和危害

作用机制

Mode of Action

The mode of action of 2-Methyl-3,5-dinitrobenzonitrile involves its reaction with sodium methoxide in methanol . The final product of this reaction has been found to be methoxy (3,5-dinitrophenyl)methanimine, which is produced by a catalytic reaction . The reaction mechanism has been presented for the formation of the Meisenheimer complexes and the final product in the reaction system .

Biochemical Pathways

The formation of meisenheimer complexes suggests that it may interact with biochemical pathways involving these complexes .

生化分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-3,5-dinitrobenzonitrile can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Methyl-3,5-dinitrobenzonitrile remains stable under certain conditions, but its long-term effects on cellular function can vary depending on the experimental setup and duration of exposure .

Dosage Effects in Animal Models

The effects of 2-Methyl-3,5-dinitrobenzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its inhibitory effects on protein tyrosine phosphatases. At higher doses, 2-Methyl-3,5-dinitrobenzonitrile can cause toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

2-Methyl-3,5-dinitrobenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes. These metabolic pathways can influence the compound’s pharmacokinetics and overall biological activity .

Subcellular Localization

The subcellular localization of 2-Methyl-3,5-dinitrobenzonitrile is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity, as its interactions with biomolecules may vary depending on its subcellular environment .

属性

IUPAC Name |

2-methyl-3,5-dinitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c1-5-6(4-9)2-7(10(12)13)3-8(5)11(14)15/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPAWDYXHVKZRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629765 |

Source

|

| Record name | 2-Methyl-3,5-dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948-31-2 |

Source

|

| Record name | 2-Methyl-3,5-dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)

![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)

![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)

![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)

![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)